2-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic compound that features a benzofuran ring fused with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing polycyclic benzofuran compounds, which are otherwise difficult to prepare.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can yield benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit topoisomerase I, sigma receptors, and farnesyl transferase . These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its use in treating skin diseases such as psoriasis.
Bergapten: Used in anti-inflammatory treatments.
Uniqueness
2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine stands out due to its unique combination of a benzofuran and pyrrolidine ring, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-4,8,11,13H,1-2,5-7H2 |
InChI Key |
BGJGENLPQGNUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.